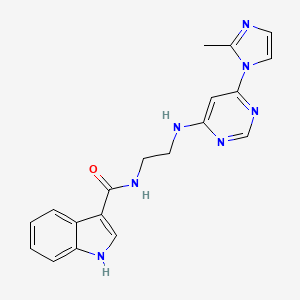

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide” is a chemical compound with potential for scientific research. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole has become an important synthon in the development of new drugs .

Scientific Research Applications

- The occurrence of drug-resistant bacterial infections necessitates the development of novel antibacterial agents with mechanisms of action distinct from traditional antibiotics .

- Benzimidazole derivatives, such as the one , have been explored for their antimicrobial potential. These compounds exhibit activity against various strains of microorganisms .

- Specifically, the compound’s antimicrobial activity has been evaluated through in vitro assays using disk diffusion and serial dilution methods. Among the synthesized derivatives, compounds 11b, 11e, 11f, and 11h demonstrated potency against tested strains .

- In silico studies involving docking simulations revealed that these same compounds interact with FtsZ, a key functional protein in bacterial cell division. Targeting FtsZ could lead to the development of effective antibacterial agents .

- Benzimidazoles are considered a capable class of bioactive heterocyclic compounds. Their wide range of biological activities makes them attractive for drug discovery .

- As antibiotic resistance continues to pose a global health challenge, investigating compounds like this one is crucial. Novel agents with reduced resistance are essential for combating infectious diseases .

- The compound’s detailed synthesis and structural elucidation have been studied. It features benzimidazole bridged benzophenone-substituted indole scaffolds .

Antimicrobial Activity

Bioactive Heterocyclic Framework

Drug Resistance Mitigation

Structural Elucidation and Synthesis

properties

IUPAC Name |

N-[2-[[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]amino]ethyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N7O/c1-13-20-8-9-26(13)18-10-17(24-12-25-18)21-6-7-22-19(27)15-11-23-16-5-3-2-4-14(15)16/h2-5,8-12,23H,6-7H2,1H3,(H,22,27)(H,21,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBKXDDRYPYFMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=NC=NC(=C2)NCCNC(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N7O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)-1H-indole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(benzylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2401339.png)

![2-chloro-N-[3-[(2-chloro-5-nitrobenzoyl)amino]naphthalen-2-yl]-5-nitrobenzamide](/img/structure/B2401345.png)

![2,4-Dichloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2401350.png)

![N-(2,4-difluorophenyl)-2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2401351.png)

![3-[(2-Bromoacetyl)amino]benzamide](/img/structure/B2401353.png)

![2-(6-Phenyl-2-azaspiro[3.3]heptan-2-yl)pyridine-3-carbonitrile](/img/structure/B2401354.png)

![Tert-butyl 2-(aminomethyl)-2-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2401356.png)